molecular formula C16H14BrClN6O3S B213786 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213786
M. Wt: 485.7 g/mol
InChI Key: VLDHWODZJCRFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a chloropyridazinyl group, and a sulfamoylphenyl group attached to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BROMO-N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development .

Properties

Molecular Formula

C16H14BrClN6O3S

Molecular Weight

485.7 g/mol

IUPAC Name

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

InChI Key

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Origin of Product

United States

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